tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate
Overview
Description
Tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and case studies.
- Molecular Formula: C₁₀H₂₀N₂O₂
- Molecular Weight: 200.28 g/mol
- CAS Number: 1016971-66-6
Synthesis
The synthesis of this compound typically involves:
- Formation of the Carbamate: The reaction of an amine with a carbonyl compound in the presence of a tert-butyl protecting group.
- Purification: The product is purified through crystallization or chromatography.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of drug development.
The compound may function as an inhibitor or modulator of specific enzymes involved in disease processes. Its stereochemistry allows for selective interactions with biological targets, enhancing its therapeutic potential.
Case Studies and Applications
- Asymmetric Catalysis : The compound is utilized as a chiral ligand in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in pharmaceuticals .
- Enzyme Inhibition : Studies have shown that derivatives of carbamates can inhibit enzymes related to cancer and other diseases. For example, similar compounds have been investigated for their ability to inhibit Bruton's tyrosine kinase (BTK), which is implicated in various cancers .
Data Table: Comparison with Similar Compounds
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
This compound | 1016971-66-6 | 1.00 | Specific stereochemistry for targeted activity |
tert-Butyl (2-aminocyclopentyl)carbamate | 1193388-07-6 | 1.00 | Lacks stereochemistry specificity |
(1R,2S)-2-Amino-1-(Boc-amino)cyclopentane | 721395-15-9 | 1.00 | Contains an additional Boc group |
tert-Butyl (trans-2-aminocyclohexyl)carbamate | 137731-41-0 | 0.98 | Features a cyclohexane ring instead |
Research Findings
Recent studies have highlighted the importance of carbamates like this compound in drug discovery:
- Inhibitory Effects : Compounds with similar structures have shown efficacy in inhibiting key enzymes involved in metabolic pathways related to cancer and inflammation .
- Chiral Ligands : The use of this compound as a chiral ligand has been pivotal in synthesizing complex organic molecules that require high specificity .
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDIBGWURAVIH-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593817 | |
Record name | tert-Butyl [(1R,2S)-2-aminocyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721395-15-9, 365996-19-6 | |
Record name | tert-Butyl [(1R,2S)-2-aminocyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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